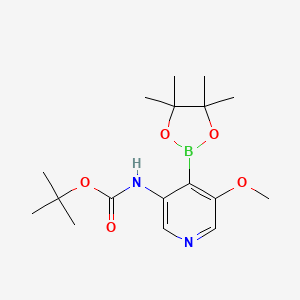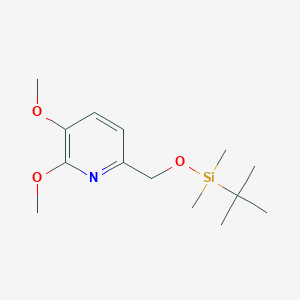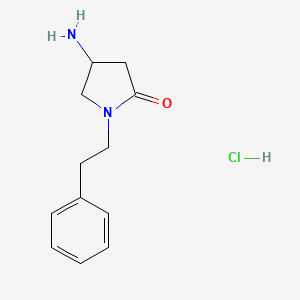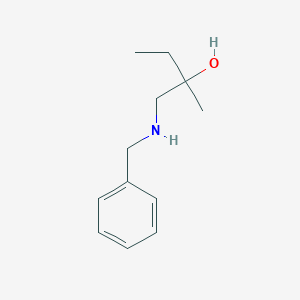
1-(Benzylamino)-2-methylbutan-2-ol
Overview
Description
Benzylamino compounds are a class of organic compounds that contain a benzyl group (C6H5CH2) attached to an amine group (NH2). They are used in various fields including medicine and synthetic organic chemistry .
Synthesis Analysis
The synthesis of benzylamine derivatives often involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents .Molecular Structure Analysis
The molecular structure of benzylamine compounds is characterized by the presence of a benzyl group attached to an amine group. This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties .Chemical Reactions Analysis
Benzylamine compounds undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of benzylamine compounds are influenced by their molecular structure. Some physical properties, such as density and color, may be observed without changing the physical state of the matter .Scientific Research Applications
Asymmetric Synthesis Applications
1-(Benzylamino)-2-methylbutan-2-ol has been utilized in asymmetric synthesis processes. For example, in the synthesis of sex pheromones for the peach leafminer moth, a key intermediate, (R)-4-(benzyloxy)-2-methylbutan-1-ol, was used for synthesizing the target molecule in a chiral-pool strategy, demonstrating its utility in efficient and convenient chemical processes (Guo-Guo He et al., 2013).
Biofuel Production
The compound plays a role in biofuel production research. In a study focusing on 2-methylpropan-1-ol (isobutanol) production, a modified amino acid pathway in a recombinant organism under anaerobic conditions showed how engineering cofactor dependence can overcome obstacles in biofuel commercialization (S. Bastian et al., 2011).
Synthetic Chemistry
In synthetic chemistry, 4-Aryl-2-methylbutan-2-ols have been used to form 1-methylsulfanyl-2-benzazepines, which undergo cyclization into 3-phenyl- and 3-hetaryl-6,7-dihydro-5H-1,2,4-triazolo[3,4-a][2]benzazepines (V. A. Glushkov et al., 2021).
Enzymatic Reactions and Polymerization
In enzymatic reactions and polymerization, the compound has been studied for its role in the formation of living α,ω-bis(t-chloro)polyisobutylene (G. Pratap & J. P. Heller, 1992).
Agricultural Applications
1-(Benzylamino)-2-methylbutan-2-ol is also relevant in agricultural applications. For instance, it is used in the preparation of sustained-release nanoparticles for fungicides like Carbendazim and Tebuconazole (E. Campos et al., 2015).
Chiral Synthon for Pheromones
The compound serves as a chiral synthon in the preparation of optically active pheromones. A study demonstrated its use in synthesizing the chiral methyl-branched pheromone of Adoxophyes sp. (S. Geresh et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(benzylamino)-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-12(2,14)10-13-9-11-7-5-4-6-8-11/h4-8,13-14H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSMKSLJNNEJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylamino)-2-methylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)
![4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione](/img/structure/B1372170.png)

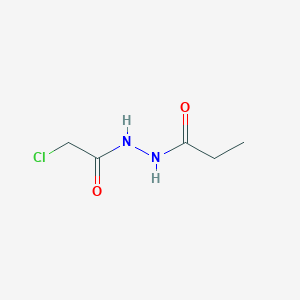

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride](/img/structure/B1372177.png)
![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)
